2,6-Dichloro-3-methylbenzenesulfonamide

Description

Systematic IUPAC Nomenclature and CAS Registry

The systematic nomenclature of 2,6-Dichloro-3-methylbenzenesulfonamide follows International Union of Pure and Applied Chemistry conventions for aromatic sulfonamide compounds. The compound is officially registered under the Chemical Abstracts Service Registry Number 872277-65-1, which serves as its unique identifier in chemical databases worldwide. This registration number facilitates precise identification and prevents confusion with structurally related compounds.

According to International Union of Pure and Applied Chemistry naming conventions, the compound name indicates the positions of substituents on the benzene ring relative to the sulfonamide group. The "2,6-dichloro" designation specifies that chlorine atoms occupy the second and sixth positions on the benzene ring, while "3-methyl" indicates a methyl group at the third position. The "benzenesulfonamide" portion identifies the core structure as a benzene ring with an attached sulfonamide functional group.

The MDL number MFCD11650645 provides an additional standardized identifier for this compound in chemical databases and inventory systems. This number is particularly useful for pharmaceutical and chemical manufacturing applications where precise compound identification is critical.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 872277-65-1 |

| MDL Number | MFCD11650645 |

| International Union of Pure and Applied Chemistry Name | This compound |

Molecular Formula and Structural Representation

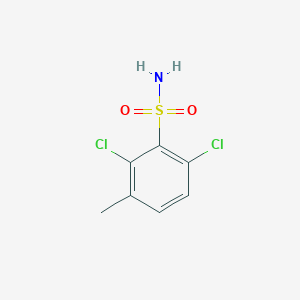

The molecular formula of this compound is C₇H₇Cl₂NO₂S, indicating the presence of seven carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is precisely 240.11 grams per mole, which is consistent across multiple chemical supplier databases.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System code for this compound is O=S(C1=C(Cl)C=CC(C)=C1Cl)(N)=O, which provides a linear representation of the molecular structure. This notation system enables computational analysis and database searches while maintaining structural accuracy.

The compound features a benzene ring with three distinct substituents: two chlorine atoms at positions 2 and 6, and one methyl group at position 3, relative to the sulfonamide group at position 1. The sulfonamide functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom bearing two hydrogen atoms.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇Cl₂NO₂S |

| Molecular Weight | 240.11 g/mol |

| Simplified Molecular Input Line Entry System Code | O=S(C1=C(Cl)C=CC(C)=C1Cl)(N)=O |

| Carbon Atoms | 7 |

| Hydrogen Atoms | 7 |

| Chlorine Atoms | 2 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 2 |

| Sulfur Atoms | 1 |

Properties

IUPAC Name |

2,6-dichloro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAASQSIDWYDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 2,6-Dichloro-3-methylbenzenesulfonamide typically involves the sulfonamide formation reaction, which is the nucleophilic substitution of a sulfonyl chloride derivative by an amine. The key precursor is 2,6-dichloro-3-methylbenzenesulfonyl chloride , which reacts with ammonia or an appropriate amine to form the sulfonamide.

The sulfonyl chloride precursor is usually synthesized by chlorosulfonation of the corresponding methyl-substituted dichlorobenzene. This step involves the introduction of the sulfonyl chloride group (-SO2Cl) onto the aromatic ring under controlled conditions.

- Typical reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)

- Reaction conditions: Temperature control (often 0-50 °C) to avoid over-chlorosulfonation or degradation

- Solvent: Often neat or in inert solvents such as chlorinated hydrocarbons

Conversion to this compound

The sulfonyl chloride is then reacted with ammonia or an amine to yield the sulfonamide:

Reaction:

$$

\text{2,6-Dichloro-3-methylbenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

$$-

- Typically performed in an aqueous or organic solvent medium such as pyridine, acetone, or dichloromethane.

- Temperature ranges from 0 °C to reflux temperatures depending on solvent and scale.

- Excess ammonia or amine is often used to drive the reaction to completion.

- The reaction is generally rapid and high yielding.

Detailed Synthetic Procedure (Based on Analogous Sulfonamide Preparations)

While direct literature on this compound is scarce, closely related compounds such as 2,5-dichloro-3-methylbenzenesulfonamide have documented preparation methods which can be adapted:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Chlorosulfonation of 2,6-dichloro-3-methylbenzene with chlorosulfonic acid | Introduces sulfonyl chloride group | Typically >90% yield |

| 2 | Reaction of sulfonyl chloride with ammonia in dry pyridine at reflux for 3-4 hours | Formation of sulfonamide via nucleophilic substitution | High yield (>85%), purity >95% |

Note: Pyridine acts both as solvent and acid scavenger for HCl formed.

Purification and Characterization

- After reaction completion, the mixture is typically quenched with water.

- The crude product is extracted with organic solvents (e.g., ethyl acetate).

- Purification is achieved by recrystallization from suitable solvents such as ethanol or by chromatographic methods.

- Final purity is confirmed by melting point determination, HPLC, NMR, and elemental analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorosulfonation + Ammonia Reaction | 2,6-Dichloro-3-methylbenzene, ClSO3H, NH3 | 0-50 °C chlorosulfonation; reflux with NH3 in pyridine | High yield, well-established | Use of corrosive reagents, pyridine solvent |

| Catalytic N-arylsulfilimine Method | Sulfonyl chloride, arylamine, N-arylsulfilimine catalyst | -70 to 20 °C, organic solvent, base treatment | Mild conditions, catalytic | Requires catalyst preparation, low temperature control |

| Solvent-Free Mechanochemical | Sulfonyl chloride, amine, base | Grinding at room temperature | Environmentally friendly, solvent-free | Limited data for this compound |

Research Findings and Observations

- The sulfonamide formation is highly selective and efficient under standard nucleophilic substitution conditions.

- Catalyst-free methods using pyridine or tertiary amines remain the most practical for scale-up.

- Catalytic methods with N-arylsulfilimine compounds offer potential for milder and greener synthesis but require further optimization for industrial application.

- The presence of electron-withdrawing chlorine atoms at 2 and 6 positions influences reactivity by stabilizing intermediates and affecting nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

- Mechanism : The compound exhibits notable antimicrobial properties, particularly against resistant bacterial strains. Its structure allows it to inhibit the action of essential proteins involved in bacterial cell division, such as FtsZ, making it a candidate for developing new antibacterial agents.

- Case Study : A study demonstrated that a structurally related compound effectively targeted FtsZ, showing superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin.

Anticancer Properties

- Mechanism : Research has indicated that 2,6-Dichloro-3-methylbenzenesulfonamide can influence cellular pathways associated with cancer progression. It has been shown to induce apoptosis in cancer cells by activating caspases and arresting the cell cycle.

- Case Study : In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to a significant increase in late apoptotic cells. The compound's IC50 values ranged from 0.89 to 9.63 µg/mL across various cancer cell lines, indicating its potency as an anticancer agent.

Biological Research

Biochemical Interactions

- Cellular Effects : The compound interacts with various enzymes and proteins, influencing metabolic pathways and gene expression. It has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation.

- Transport Mechanisms : Understanding how this compound is transported within cells is crucial for its therapeutic applications. It may interact with specific transporters that facilitate its movement across cellular membranes.

Industrial Applications

Synthesis of Advanced Materials

- Chemical Intermediate : this compound serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications. Its reactivity and stability make it valuable for producing other chemicals and materials.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against MRSA; targets FtsZ protein |

| Anticancer Properties | Induces apoptosis; effective against multiple cancer cell lines |

| Biochemical Interactions | Modulates gene expression; influences metabolic pathways |

| Industrial Use | Serves as a chemical intermediate for advanced materials |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms and methyl group can also influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Water Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | 148–150 | <1 | 2.8 |

| Benzenesulfonamide | 156–158 | 12.5 | 0.5 |

| 3-Methylbenzenesulfonamide | 132–134 | 8.2 | 1.9 |

| 2,6-Dichlorobenzenesulfonamide | 162–164 | 0.3 | 3.1 |

| Sulfanilamide | 165–167 | 7.5 | 0.9 |

Key Findings :

- Chlorine substituents increase lipophilicity and reduce solubility, while methyl groups add steric bulk without significantly altering polarity .

- The combination of 2,6-Cl and 3-CH₃ in the target compound balances moderate lipophilicity and steric effects, optimizing membrane permeability for drug delivery .

Table 2: Enzyme Inhibition and Antimicrobial Activity

| Compound | Carbonic Anhydrase IC₅₀ (nM) | MIC vs. E. coli (µg/mL) | Acute Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|

| This compound | 28.4 | 64 | 420 (rat, oral) |

| Sulfanilamide | 4500 | 8 | 1250 (rat, oral) |

| 2,6-Dichlorobenzenesulfonamide | 15.7 | >128 | 290 (rat, oral) |

Key Findings :

- The target compound exhibits potent carbonic anhydrase inhibition due to chlorine-induced electron withdrawal enhancing sulfonamide-Zn²⁺ coordination .

- Compared to sulfanilamide, it has lower antimicrobial activity but superior enzyme inhibition, highlighting its role in targeted therapies .

Environmental and Toxicological Profiles

Table 3: Environmental Persistence and Ecotoxicity

| Compound | Soil Half-Life (days) | Bioaccumulation Factor (BCF) | Aquatic Toxicity (LC₅₀, fish, mg/L) |

|---|---|---|---|

| This compound | 45–60 | 85 | 12.4 |

| Sulfanilamide | 10–15 | 22 | 85.6 |

| 2,6-Dichlorobenzenesulfonamide | 90–120 | 120 | 8.9 |

Key Findings :

- Its moderate aquatic toxicity (LC₅₀ 12.4 mg/L) necessitates careful wastewater management in industrial settings .

Biological Activity

2,6-Dichloro-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the presence of two chlorine atoms and a methyl group on a benzene ring, with a sulfonamide functional group. This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The compound's mechanism appears to involve interference with bacterial enzyme systems critical for cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. For instance, it has shown inhibitory effects on carbonic anhydrases, which are crucial in various physiological processes including respiration and acid-base balance.

Case Study : In a study evaluating the inhibition of carbonic anhydrases from Mycobacterium tuberculosis, the compound demonstrated submicromolar inhibition, suggesting its potential use in treating tuberculosis.

The biological activity of this compound is primarily attributed to its ability to bind to specific target sites on enzymes or receptors. This binding alters the normal function of these proteins, leading to a cascade of biological effects:

- Enzyme Binding : The sulfonamide group interacts with active sites of target enzymes.

- Inhibition of Metabolic Pathways : By inhibiting key enzymes, the compound disrupts essential metabolic pathways in bacteria and potentially in human cells.

- Modulation of Signaling Pathways : It may also influence signaling pathways involved in inflammation or immune responses.

Research Findings

Recent studies have expanded our understanding of the compound's biological activity:

- Antibacterial Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

- Toxicological Assessment : Preliminary toxicity studies indicate that while it exhibits antimicrobial properties, it also has a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,6-Dichloro-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonylation of 2,6-dichloro-3-methylaniline using sulfonyl chloride derivatives under acidic conditions. For example, refluxing the amine precursor with benzenesulfonyl chloride in ethanol, followed by hydrolysis and neutralization with NHOH, yields the sulfonamide product. Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 amine-to-sulfonyl chloride), temperature (80–100°C), and solvent polarity to minimize side reactions like over-sulfonation . Purity can be enhanced via recrystallization from ethanol or aqueous mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.45–7.72 ppm for sulfonamide groups) and methyl group integration .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z = 256.4 [M+H]) validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 cm, N-H at ~3300 cm) confirm functional groups.

Q. How can solid-phase extraction (SPE) be optimized for detecting trace levels of this compound in environmental samples?

- Methodological Answer : Use Oasis HLB cartridges (60 mg, 3 cc) for high recovery rates. Pre-condition with methanol (2 mL) and water (2 mL). Adjust pH to 3–4 using HCl to enhance analyte retention. Elute with 2 mL methanol:acetone (1:1 v/v). Validate recovery rates (≥85%) via spiked samples and LC-MS/MS quantification at ppb levels .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key parameters:

- Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement to R < 0.05 using full-matrix least-squares methods.

- Analyze intermolecular interactions (e.g., hydrogen bonds between sulfonamide N-H and chloro groups) to explain packing motifs .

Q. How can contradictory analytical data (e.g., NMR vs. LC-MS) for sulfonamide derivatives be resolved?

- Methodological Answer :

- Triangulation : Cross-validate using multiple techniques (e.g., HPLC purity checks, elemental analysis).

- Isotopic Labeling : Use deuterated internal standards (e.g., 4-chloro-3-methylphenol-d) to correct for matrix effects in LC-MS .

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts affecting spectral data .

Q. What computational methods predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPA EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., ECOSAR).

- Molecular Dynamics (MD) : Simulate hydrolysis pathways under varying pH/temperature conditions.

- High-Resolution Mass Spectrometry (HRMS) : Detect transformation products in simulated wastewater .

Q. How do structural modifications (e.g., chloro vs. methyl substitution) impact the biological activity of sulfonamide analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 2,5-dichloro vs. 2,6-dichloro derivatives) and test against bacterial dihydropteroate synthase (DHPS).

- Docking Simulations : Use AutoDock Vina to predict binding affinities to DHPS active sites.

- In Vitro Assays : Compare MIC values (µg/mL) against E. coli or S. aureus to quantify potency shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.